Brucine sulfate heptahydrate

neuropharmacology receptor pharmacology allosteric modulation

Researchers and procurement managers often face challenges sourcing stable, characterized hydrate forms of alkaloid salts for chiral resolution or colorimetric assays. Brucine sulfate heptahydrate (CAS 5787-00-8) provides a definitive solution. - **Chiral Resolution:** Effective diastereomeric salt formation for racemic carboxylic acids and sulfoxides, succeeding where other methods fail. - **Analytical Standard:** ACS Reagent Grade validated for nitrate quantification (0.01-0.03 mg/50 mL, λ=410 nm). - **Defined Solid State:** Stable heptahydrate form (HyA, RH ≥26% at RT), critical for reproducible handling and storage.

Molecular Formula C46H68N4O19S
Molecular Weight 1013.1 g/mol
CAS No. 5787-00-8
Cat. No. B3433817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrucine sulfate heptahydrate
CAS5787-00-8
Molecular FormulaC46H68N4O19S
Molecular Weight1013.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O.O.O.O.O.O.OS(=O)(=O)O
InChIInChI=1S/2C23H26N2O4.H2O4S.7H2O/c2*1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4;;;;;;;/h2*3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4);7*1H2
InChIKeyPPJIVFYMRNHHTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brucine Sulfate Heptahydrate Overview


Brucine sulfate heptahydrate is a sulfate salt hydrate of the alkaloid brucine, an indole alkaloid derived from Strychnos nux-vomica [1]. With the molecular formula (C23H26N2O4)2·H2SO4·7H2O and a molecular weight of 1013.12 g/mol, it appears as a white to pale yellow crystalline powder . The compound exhibits solubility in water (1 g in 75 g cold water, 10 g hot water) and DMSO, with a melting point of 180°C (decomposition) and an optical rotation of [α]22/D −24° (c = 1 in H2O) . As an ACS Reagent Grade material, it is widely recognized for its applications in colorimetric nitrate determination and as a chiral resolving agent for racemic carboxylic acids [1].

ACS Reagent Grade for colorimetric nitrate determination in water and soil analysis
Chiral resolving agent for racemic carboxylic acids and sulfoxides via diastereomeric crystallization
Positive allosteric modulator tool compound for muscarinic receptor signaling studies

Why Brucine Sulfate Heptahydrate Cannot Be Substituted


Brucine sulfate heptahydrate possesses a unique combination of structural, analytical, and functional properties that preclude simple substitution by closely related compounds such as strychnine sulfate, other brucine salt forms, or alternative alkaloid-based resolving agents. While both brucine and strychnine share the same indole alkaloid core, their pharmacological profiles diverge significantly: brucine acts as a positive allosteric modulator at muscarinic acetylcholine receptors, whereas strychnine exhibits negative cooperativity with acetylcholine [1]. Furthermore, the specific hydration state of brucine sulfate heptahydrate is critical for its solid-state stability and handling; the heptahydrate form (HyA) is only stable at relative humidity ≥26% at room temperature, and deviation from this hydration state can lead to the formation of less characterized hydrates (HyB, HyC) or amorphous material [2]. In analytical applications, the sulfate salt form is essential for the characteristic colorimetric reaction with nitrate in sulfuric acid, a reaction that is not equivalently performed by the free base or other salt forms [3].

Allosteric modulation divergence
Brucine acts as a positive allosteric modulator at muscarinic receptors; strychnine shows negative cooperativity, which can reverse experimental outcomes.
Hydrate stability sensitivity
The heptahydrate (HyA) requires controlled humidity for solid-state stability; other salt or hydration forms may shift molar mass and reproducibility.
Sulfate salt required for nitrate assay
The characteristic colorimetric reaction with nitrate depends on the sulfate salt; free base or alternative salts may not produce the same sensitivity.

Brucine Sulfate Heptahydrate: Comparative Evidence


Allosteric Modulation of Muscarinic Receptors

Brucine sulfate heptahydrate, as a source of brucine, exhibits positive allosteric cooperativity with acetylcholine at muscarinic receptors, in contrast to the negative cooperativity observed with strychnine. Specifically, brucine increases acetylcholine affinity approximately 2-fold at m1 receptors, while strychnine analogues demonstrate negative cooperativity with acetylcholine across all muscarinic subtypes [1]. This functional divergence is critical for researchers studying allosteric modulation in Alzheimer's disease and related neurological conditions.

Allosteric Modulation
Head-to-head comparison
Brucine: positive cooperativity ~2-fold at m1; Strychnine: negative cooperativity
Supports positive allosteric modulator tool selection for receptor studies
Radioligand binding assay context, CHO cell expression
neuropharmacology receptor pharmacology allosteric modulation

Hydrate Stability vs. Strychnine Sulfate

Brucine sulfate heptahydrate exists as a defined crystalline hydrate (HyA) that contains 6.5 to 7.4 molecules of water per brucine sulfate unit and is stable at relative humidity (RH) ≥26% at room temperature [1]. In contrast, strychnine sulfate exhibits a more complex solid form landscape with eight distinct hydrate forms (HyA-HyG), five of which are novel, and the most stable hydrate varies with water activity [2]. This comparative stability profile offers greater predictability for handling and formulation.

Hydrate Landscape
Cross-study comparable
Brucine sulfate: 3 hydrates, HyA stable at controlled RH; Strychnine sulfate: 8 hydrates
Simpler hydrate system may reduce unintended phase changes during storage
Stability requires humidity control; X-ray diffraction data
solid-state chemistry pharmaceutical formulation stability testing

Chiral Resolution and Enantiomeric Purity

In a comparative study of resolution methods for racemic 8-(phenylsulfinyl)-1-naphthoic acid, diastereomeric crystallization using brucine as the resolving agent afforded enantiomerically pure (−)-1, whereas other methods (enantioselective liquid-liquid extraction and chiroselective transport) did not achieve the same level of purity [1]. This demonstrates the superior efficiency of brucine in achieving high enantiomeric purity in this specific system.

Chiral Resolution
Head-to-head comparison
Brucine: enantiomerically pure product; other methods: partial resolution only
Supports enantiopure sulfoxide acid isolation for asymmetric synthesis
Model system: 8-(phenylsulfinyl)-1-naphthoic acid
chiral resolution asymmetric synthesis diastereomeric crystallization

Acute Toxicity Compared to Strychnine

Brucine is reported to be less toxic than its structural analogue strychnine [1]. While both compounds are toxic alkaloids, the lower toxicity of brucine makes it a safer alternative for applications requiring in vivo or ex vivo exposure, such as taste receptor studies or certain pharmacological assays, where the risk of fatal outcomes must be minimized.

Toxicity Profile
Class-level inference
Reported lower acute toxicity compared to strychnine
May allow wider dosing range in ex vivo models; context-dependent
Qualitative literature-based; LD50 not directly compared
toxicology safety pharmacology alkaloid toxicity

Nitrate Detection Sensitivity

Brucine sulfate heptahydrate is a validated ACS Reagent Grade material for nitrate determination, with a specified sensitivity test that requires a minimum absorbance of 0.025, 0.050, and 0.075 for nitrate spikes of 0.01, 0.02, and 0.03 mg, respectively, in a 50 mL sample solution at 410 nm [1]. This standardized performance ensures reliable quantification of low nitrate concentrations, a capability not consistently demonstrated by alternative nitrate detection reagents.

Nitrate Sensitivity
ACS specification
Min. absorbance 0.025/0.050/0.075 for 0.01/0.02/0.03 mg NO₃ spikes
Supports standardized low-concentration nitrate quantification
Colorimetric method at 410 nm, 13 N H₂SO₄
analytical chemistry colorimetry water quality testing

Water Content Specification

ACS Reagent Grade brucine sulfate heptahydrate has a specified maximum loss on drying of 13.0% when heated at 105°C for 6 hours [1]. This specification ensures the material contains the expected 6.5-7.4 water molecules per brucine sulfate unit and is consistent with the stable HyA hydrate form. In contrast, other brucine salt forms or alternative alkaloid salts may have undefined or variable water content, leading to inconsistencies in molar calculations and experimental reproducibility.

Water Content
ACS specification
Loss on drying ≤13.0% (105°C, 6 h)
Ensures accurate molar calculations for solution preparation
Consistent with HyA heptahydrate form
quality control reagent specification water content determination

Brucine Sulfate Heptahydrate: Research & Industrial Applications


Muscarinic Receptor Allosteric Modulation Studies

Brucine sulfate heptahydrate is an essential tool compound for researchers investigating positive allosteric modulation of muscarinic acetylcholine receptors, particularly the m1 subtype where it enhances acetylcholine affinity ~2-fold [1]. This property is directly relevant to studies exploring novel therapeutic strategies for Alzheimer's disease and cognitive disorders, where enhancing cholinergic signaling is a key objective. The distinct positive cooperativity of brucine, in contrast to the negative cooperativity of strychnine, makes it uniquely suited for these studies [1].

Chiral Resolution of Racemic Carboxylic Acids and Sulfoxides

Brucine sulfate heptahydrate serves as a highly effective chiral resolving agent for the separation of racemic carboxylic acids and sulfoxides via diastereomeric salt formation. As demonstrated in the resolution of 8-(phenylsulfinyl)-1-naphthoic acid, brucine can afford enantiomerically pure products where other resolution methods fail [1]. This application is critical in asymmetric synthesis, pharmaceutical development, and the preparation of chiral building blocks for medicinal chemistry.

Colorimetric Nitrate Determination in Water and Soil

As an ACS Reagent Grade material, brucine sulfate heptahydrate is a standardized reagent for the quantitative colorimetric determination of nitrate ions [1]. The validated sensitivity test ensures reliable detection of nitrate at low concentrations (0.01-0.03 mg in 50 mL sample), with absorbance measured at 410 nm [1]. This method is widely used in environmental monitoring, agricultural soil testing, and water quality analysis, offering a robust and sensitive alternative to other nitrate quantification techniques.

Hydrate Formation and Stability Studies

Brucine sulfate heptahydrate provides a well-defined model system for studying the solid-state properties of hydrated organic salts. The compound's three distinct hydrate forms (HyA-C) and their interconversion as a function of relative humidity offer a valuable platform for investigating hydration/dehydration kinetics, crystal engineering, and pharmaceutical formulation stability [1]. The specific stability window of HyA (RH ≥26% at room temperature) provides a clear benchmark for evaluating the effects of humidity on solid-state transformations [1].

Application
Selection Property
Validation Focus
Muscarinic receptor allosteric modulation studies
Positive allosteric modulator tool compound
m1 receptor cooperativity endpoint review
Chiral resolution of racemic acids/sulfoxides
Chiral resolving agent via diastereomeric crystallization
Enantiomeric purity assessment
Colorimetric nitrate determination
ACS validated nitrate detection reagent
Absorbance sensitivity and interference check
Solid-state hydrate stability studies
Well-defined hydrate model system
RH-dependent phase transformation monitoring

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